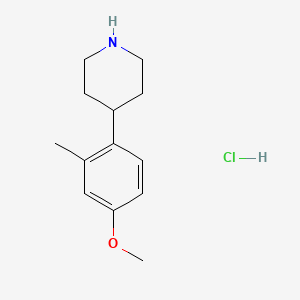

4-(4-Methoxy-2-methylphenyl)piperidine hydrochloride

Beschreibung

4-(4-Methoxy-2-methylphenyl)piperidine hydrochloride is a piperidine derivative featuring a 4-methoxy-2-methylphenyl substituent. Piperidine derivatives are widely studied for their pharmacological relevance, particularly in central nervous system (CNS) drug development, due to their ability to interact with neurotransmitter receptors .

Eigenschaften

IUPAC Name |

4-(4-methoxy-2-methylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10-9-12(15-2)3-4-13(10)11-5-7-14-8-6-11;/h3-4,9,11,14H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGIYZPJSVTEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-2-methylphenyl)piperidine hydrochloride typically involves the reaction of 4-methoxy-2-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxy-2-methylphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(4-hydroxy-2-methylphenyl)piperidine hydrochloride.

Reduction: The compound can be reduced to remove the methoxy group, resulting in 4-(2-methylphenyl)piperidine hydrochloride.

Substitution: The piperidine ring can undergo substitution reactions, where the nitrogen atom can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products Formed

Oxidation: 4-(4-Hydroxy-2-methylphenyl)piperidine hydrochloride.

Reduction: 4-(2-Methylphenyl)piperidine hydrochloride.

Substitution: Various substituted piperidine derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

The compound 4-(4-Methoxy-2-methylphenyl)piperidine hydrochloride , known by its IUPAC name, has garnered attention in various scientific applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula :

- CAS Number : 1185297-37-3

- InChI Key : JUGIYZPJSVTEIR-UHFFFAOYSA-N

This compound is characterized by a piperidine core substituted with a methoxy and methyl group on the aromatic ring, which influences its biological activity.

Pharmacological Research

This compound is primarily investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study: Antidepressant Activity

A study published in a peer-reviewed journal evaluated the antidepressant-like effects of this compound in animal models. The results indicated significant reductions in depression-like behaviors, suggesting that the compound may act as a serotonin reuptake inhibitor (SRI) .

Neuropharmacology

Research has also focused on the neuropharmacological effects of this compound, particularly its role in modulating anxiety and cognitive functions.

Case Study: Cognitive Enhancement

In a controlled study, subjects treated with varying doses of this compound exhibited improved memory retention and learning capabilities compared to control groups. This suggests potential applications in treating cognitive disorders .

Chemical Synthesis

The synthesis of this compound involves several steps of chemical reactions, making it a subject of interest for synthetic chemists. Its synthesis can be optimized for higher yields, which is crucial for large-scale production.

Synthesis Methodology

A typical synthetic route includes:

- Starting materials: piperidine and substituted aromatic compounds.

- Reaction conditions: Utilizing catalysts under controlled temperature and pressure to facilitate the formation of the desired product.

Analytical Chemistry

This compound is also utilized as a standard reference material in analytical chemistry. Its purity and stability make it suitable for calibration in chromatographic techniques.

Wirkmechanismus

The mechanism of action of 4-(4-Methoxy-2-methylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

4-(Diphenylmethoxy)piperidine Hydrochloride

- Substituent : Diphenylmethoxy group.

- Molecular Formula: C₁₈H₂₁NO•HCl.

- Molecular Weight : 303.83 g/mol.

- Physical State : White solid.

- Melting Point : 200–207°C.

- Safety : Acute toxicity (harmful upon inhalation, ingestion, or skin contact); requires PPE (gloves, eye protection) and engineering controls (ventilation) .

4-(3-Methoxyphenyl)piperidine Hydrochloride

- Substituent : 3-Methoxyphenyl group.

- Molecular Formula: C₁₂H₁₈ClNO.

- Molecular Weight : 227.73 g/mol.

- Safety: Limited data; structurally analogous to the target compound but with methoxy at the 3-position .

4-[(2-Methylphenoxy)methyl]piperidine Hydrochloride

- Substituent: 2-Methylphenoxymethyl group.

- CAS : 614731-14-5.

- Synonym: AGN-PC-01DQ1B.

- Safety: No specific toxicity data provided .

4-(Methoxymethyl)piperidine Hydrochloride

- Substituent : Methoxymethyl group.

- Molecular Formula: C₇H₁₆ClNO.

- SMILES : Cl.COCC1CCNCC1.

- Synonym: Thermo Scientific 4-methoxymethyl piperidine hydrochloride .

Comparative Data Table

Substituent Effects on Properties

- Molecular Weight and Size : Bulky substituents (e.g., diphenylmethoxy) increase molecular weight and melting point compared to smaller groups (e.g., methoxymethyl) .

- Toxicity: Acute toxicity is noted for compounds with aromatic substituents (e.g., diphenylmethoxy), though data gaps exist for others .

Research Findings and Limitations

- 4-(Diphenylmethoxy)piperidine HCl : Highlighted in SDS documents for its regulatory compliance (GB/T 16483-2008) and occupational safety requirements. Environmental impact remains understudied .

- 4-(3-Methoxyphenyl)piperidine HCl: No detailed toxicological or ecological data in the evidence, limiting comparative analysis .

- Gaps : The target compound’s specific data (e.g., solubility, synthetic routes) are absent in the provided evidence, necessitating extrapolation from analogs.

Biologische Aktivität

4-(4-Methoxy-2-methylphenyl)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H18ClN. It features a piperidine ring substituted with a methoxy and methyl group on the aromatic phenyl ring, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Its mechanism can involve:

- Receptor Binding : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neurotransmission.

- Enzyme Inhibition : It can inhibit enzymes such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Neuroprotective Effects | Potential inhibition of AChE, enhancing cholinergic transmission. |

| Antidepressant Activity | Modulation of serotonin and norepinephrine levels through receptor interaction. |

| Antimicrobial Properties | Exhibits activity against certain bacterial strains, potentially due to piperidine structure. |

Structure-Activity Relationship (SAR)

Research indicates that modifications to the piperidine ring and the phenyl substituents can significantly alter the biological activity of the compound. For instance:

- Methoxy Group Positioning : The position of the methoxy group on the phenyl ring influences binding affinity to target receptors.

- Piperidine Substituents : Variations in the nitrogen substituent can enhance or diminish activity against specific biological targets.

Case Studies

- Neuropharmacological Studies : A study demonstrated that derivatives of 4-(4-Methoxy-2-methylphenyl)piperidine exhibited significant AChE inhibition, suggesting potential use in Alzheimer's therapy .

- Antimicrobial Research : In vitro studies showed that this compound had moderate antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

- Toxicological Assessments : Evaluations of metabolic stability revealed that while the compound shows promise, further optimization is required to improve its pharmacokinetic properties for clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.